(3,5-Diphenylphenyl)boronic Acid: A Technical Guide for Researchers
(3,5-Diphenylphenyl)boronic Acid: A Technical Guide for Researchers
(3,5-Diphenylphenyl)boronic acid , a biaryl boronic acid derivative, is a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to drug discovery and materials science. Its utility primarily stems from its application in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. This technical guide provides a comprehensive overview of the properties, structure, and synthesis of (3,5-Diphenylphenyl)boronic acid, along with insights into its potential biological activities.
Core Properties and Structure
(3,5-Diphenylphenyl)boronic acid is a white to off-white crystalline powder. Its chemical structure consists of a central phenyl ring substituted with two additional phenyl groups at the 3 and 5 positions, and a boronic acid moiety.
Table 1: Physicochemical Properties of (3,5-Diphenylphenyl)boronic acid
| Property | Value | Source |
| Chemical Formula | C₁₈H₁₅BO₂ | --INVALID-LINK-- |
| Molecular Weight | 274.12 g/mol | --INVALID-LINK-- |
| Melting Point | 244-248 °C | Commercial Supplier Data |
| Solubility | Slightly soluble in water; Soluble in organic solvents like ethanol and DMSO. | Commercial Supplier Data |
| Appearance | White to off-white crystalline powder | Commercial Supplier Data |
| CAS Number | 128388-54-5 | --INVALID-LINK-- |
Table 2: Spectroscopic Data of (3,5-Diphenylphenyl)boronic acid
| Spectrum | Key Characteristics |
| ¹H NMR | Specific experimental data for (3,5-Diphenylphenyl)boronic acid is not readily available in the searched literature. However, for analogous arylboronic acids, proton signals for the aromatic rings typically appear in the range of δ 7.0-8.5 ppm. The B(OH)₂ protons usually present as a broad singlet. |
| ¹³C NMR | Specific experimental data for (3,5-Diphenylphenyl)boronic acid is not readily available. For related arylboronic acids, aromatic carbon signals are observed between δ 120-150 ppm. The carbon atom attached to the boron atom (ipso-carbon) often shows a broad signal due to quadrupolar relaxation of the boron nucleus. |
| IR (Infrared) | Specific experimental data for (3,5-Diphenylphenyl)boronic acid is not readily available. Phenylboronic acids generally exhibit a strong and broad O-H stretching band around 3300 cm⁻¹, characteristic B-O stretching vibrations around 1350 cm⁻¹, and C-H stretching and bending vibrations for the aromatic rings. |
Experimental Protocols
Representative Synthesis via Suzuki-Miyaura Coupling
While a specific, detailed protocol for the synthesis of (3,5-Diphenylphenyl)boronic acid was not found in the surveyed literature, a common and effective method for its preparation would be a double Suzuki-Miyaura cross-coupling reaction. The following is a representative experimental protocol based on general procedures for similar transformations.
Reaction Scheme:
Materials:
-
1,3,5-Tribromobenzene
-
Phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene/Water, Dioxane/Water)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a flame-dried Schlenk flask, add 1,3,5-tribromobenzene (1.0 eq), phenylboronic acid (2.2 eq), a palladium catalyst (e.g., 0.05 eq of Pd(PPh₃)₄), and a base (e.g., 3.0 eq of K₂CO₃).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture (e.g., toluene and water in a 4:1 ratio).
-
Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford (3,5-Diphenylphenyl)boronic acid.
Biological Activity and Signaling Pathways
Phenylboronic acids have garnered significant interest in drug development due to their diverse biological activities. Notably, they are known to act as inhibitors of various enzymes and have been investigated for their anticancer properties. While specific studies on the biological activity of (3,5-Diphenylphenyl)boronic acid are limited, the broader class of phenylboronic acids has been shown to inhibit the Rho GTPase signaling pathway. This pathway is a critical regulator of the actin cytoskeleton and is frequently dysregulated in cancer, contributing to increased cell migration and metastasis.
The Rho family of small GTPases, including RhoA, Rac1, and Cdc42, cycle between an active GTP-bound state and an inactive GDP-bound state. Phenylboronic acids are thought to interfere with this cycle, leading to a downstream inhibition of effectors like Rho-associated kinase (ROCK). This inhibition ultimately results in a reduction of actomyosin contractility and a decrease in cancer cell motility.
Applications in Drug Development and Research
The structural motif of (3,5-Diphenylphenyl)boronic acid makes it a valuable precursor for the synthesis of terphenyl and triphenylene derivatives. These classes of compounds are explored in various research areas, including:
-
Medicinal Chemistry: As scaffolds for the design of novel therapeutic agents targeting a range of diseases. The ability to readily introduce diverse substituents via the boronic acid handle allows for the generation of libraries of compounds for screening.
-
Materials Science: In the development of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where the rigid, planar structure of terphenyls and triphenylenes is advantageous.
-
Supramolecular Chemistry: As components in the construction of complex, self-assembling systems.




